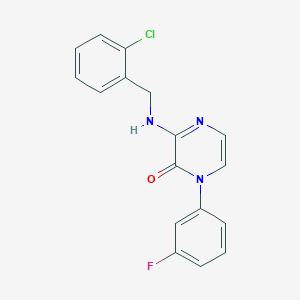

3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylamino]-1-(3-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-7-2-1-4-12(15)11-21-16-17(23)22(9-8-20-16)14-6-3-5-13(19)10-14/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYZBQDVDLBFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=CN(C2=O)C3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazinone core, followed by the introduction of the 2-chlorobenzylamino and 3-fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazinone core, characterized by a bicyclic structure containing nitrogen atoms. The incorporation of both chlorobenzyl and fluorophenyl moieties enhances its lipophilicity and biological interaction capabilities. The presence of halogen substituents (chlorine and fluorine) is known to influence the compound's binding affinities and selectivity towards various biological targets, making it a candidate for drug design aimed at specific receptors or enzymes involved in disease processes.

Anticancer Activity

Research indicates that compounds similar to 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The unique structural features allow for interactions that can destabilize microtubules, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The pyrazinone scaffold has also been associated with antimicrobial activities. Derivatives of pyrazinones have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of pyrazinone derivatives:

- Study on Antiproliferative Effects : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 cells, indicating potent anticancer activity .

- Mechanistic Insights : Another investigation revealed that these compounds could induce apoptosis via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, physicochemical properties, and biological activities.

Substituent Variations on the Pyrazinone Ring

Notes:

- The target compound’s 2-chlorobenzylamino group distinguishes it from simpler aryl/alkyl substituents in analogs. This may enhance hydrophobic interactions in target binding .

- Halogenated aryl groups (e.g., 3-FPh, 4-ClPh) are common in kinase inhibitors, as seen in Tepotinib derivatives ().

Fluorophenyl-Containing Analogs

Notes:

- Fluorophenyl groups at position 3 (as in ) are associated with chromenone-based anticancer agents, while the target compound’s 3-fluorophenyl at position 1 may alter target specificity.

Chlorophenyl-Containing Analogs

Notes:

- Cyanophenyl analogs () show high antiproliferative potency, suggesting electron-withdrawing groups enhance activity .

Key Research Findings and Implications

Structural Optimization: The combination of 2-chlorobenzylamino and 3-fluorophenyl groups in the target compound is unique among reported pyrazinones. This dual halogenation may synergistically improve target binding and metabolic stability compared to mono-halogenated analogs .

Biological Activity Gaps : While antiproliferative and PDE5 inhibitory activities are documented for related compounds (e.g., ), the target compound’s specific biological profile remains uncharacterized.

Synthetic Feasibility : The synthesis of similar compounds (e.g., via Suzuki coupling in or thiourea linkages in ) suggests viable routes for large-scale production .

Biological Activity

3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry, particularly due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and comparisons with related compounds.

Structural Overview

The compound features a pyrazinone core , which is crucial for its biological interactions. The presence of both chlorobenzyl and fluorophenyl moieties enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity. The amino group allows for nucleophilic substitutions, while the carbonyl group in the pyrazinone structure can engage in condensation reactions, contributing to its reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazinones have been noted for their ability to induce apoptosis in tumor cells and inhibit tubulin polymerization, leading to cell cycle arrest .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation. Studies suggest that pyrazinone derivatives can modulate cytokine release and affect signaling pathways involved in inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound Name | Activity Type | IC50 (µM) | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | TBD | Induces apoptosis in cancer cells |

| 4-(2-chlorobenzylamino)-6-methylpyrimidin-5-ol | Anticancer | 1.1 | Inhibits tubulin polymerization |

| 5-amino-1-(3-fluorophenyl)-4-methylpyrazole | Anticancer | 0.95 | Inhibition of CDK2 and EGFR |

| N-(2-chlorobenzyl)-N'-(3-fluorophenyl)urea | Anti-inflammatory | TBD | Modulates inflammatory cytokine release |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxicity of pyrazinone derivatives against various cancer cell lines, reporting IC50 values ranging from low micromolar to sub-micromolar concentrations. The results indicated that these compounds could significantly reduce cell viability in HCT116 and MCF-7 cell lines, suggesting their potential as anticancer agents .

- Inflammation Models : In vivo studies demonstrated that similar compounds could reduce LPS-induced TNFα release in mice models, indicating their potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 3-((2-chlorobenzyl)amino)-1-(3-fluorophenyl)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Condensation of substituted pyridine derivatives with hydrazine analogs under reflux (110°C, 16 hours) to form pyrazinone intermediates .

- Step 2 : Boc-protection using Boc₂O in DMF with Et₃N as a base (room temperature, 88% yield) to stabilize reactive groups .

- Step 3 : Buchwald-Hartwig amination with Pd catalysts (e.g., Pd₂(dba)₃/XPhos) for coupling halogenated aryl amines (e.g., 3-fluorophenyl derivatives) under nitrogen at 100°C .

- Optimization Tips : Monitor reaction progress via LC-MS to minimize side products. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyrazinone core and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and carbons) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .

- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 254 nm to assess purity (>95% by area) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazinone derivatives with improved bioactivity?

- Methodology :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-fluorophenyl ring to enhance metabolic stability .

- Side Chain Variations : Replace 2-chlorobenzyl with bulkier substituents (e.g., 2,4-dichlorobenzyl) to probe steric effects on target binding .

- In Silico Modeling : Use MOE or Schrödinger Suite to predict binding affinities to kinases or GPCRs based on docking simulations .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and cytochrome P450 interactions?

- Experimental Design :

- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound degradation .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to measure IC₅₀ values .

- Metabolite Identification : Employ high-resolution MSⁿ to detect hydroxylated or demethylated metabolites .

Q. What environmental fate studies are applicable to assess the compound’s persistence in aquatic systems?

- Approach :

- Hydrolysis Studies : Expose the compound to buffers at pH 3–9 (25–50°C) and monitor degradation via HPLC .

- Photolysis : Use UV light (254 nm) to simulate sunlight-driven degradation in water .

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) to estimate ecological risks .

Data Contradictions and Resolution

Q. How should discrepancies in reported synthetic yields (e.g., 29% vs. 70%) be addressed?

- Resolution :

- Reproduce Conditions : Verify stoichiometry (e.g., 1:1.2 molar ratio of pyrazinone to amine) and catalyst activity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .

- Purification Methods : Compare column chromatography vs. recrystallization efficiencies. Low yields may stem from poor solubility of intermediates .

Q. What factors explain variability in biological activity data across structural analogs?

- Key Variables :

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid cytotoxicity artifacts .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24 vs. 48 hours) for consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.